Cas no 100308-67-6 (4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline)

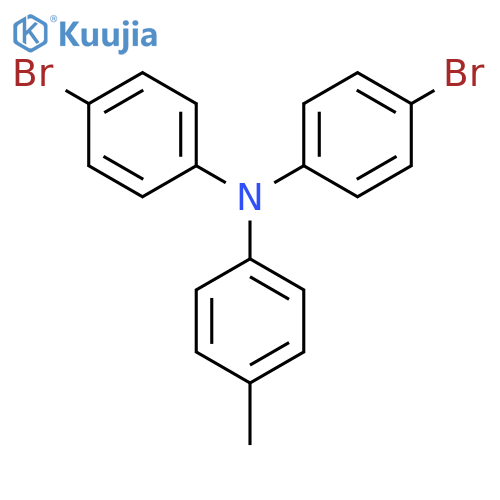

100308-67-6 structure

商品名:4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

- N,N-bis(4-bromophenyl)-4-methylBenzenamine

- ACMC-20aaya

- AGN-PC-00P4UB

- AK103093

- ANW-65120

- Benzenamine, N,N-bis(4-bromophenyl)-4-methyl-

- CTK0G8936

- SureCN2858875

- N,N-Bis(p-bromophenyl)-N-(p-tolyl)amine

- A897491

- DTXSID80572452

- N,N-BIS(4-BROMOPHENYL)-4-METHYLANILINE

- 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline

- SCHEMBL2858875

- AC-32113

- 100308-67-6

- DB-371200

- G87005

-

- MDL: MFCD22571645

- インチ: InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3

- InChIKey: OMMRSCXBBGEIGA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

計算された属性

- せいみつぶんしりょう: 416.95508g/mol

- どういたいしつりょう: 414.95712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 3.2Ų

じっけんとくせい

- 密度みつど: 1.549±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.7E-5 g/L) (25 ºC),

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019113709-10g |

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |

100308-67-6 | 95% | 10g |

$1250.00 | 2023-09-04 | |

| Ambeed | A419431-1g |

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline |

100308-67-6 | 95+% | 1g |

$225.0 | 2024-04-26 |

4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

100308-67-6 (4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 55290-64-7(Dimethipin)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:100308-67-6)4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline

清らかである:99%

はかる:1g

価格 ($):202.0